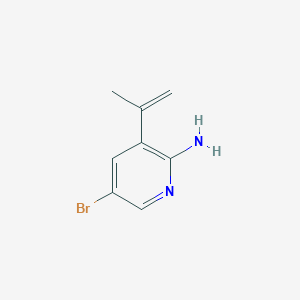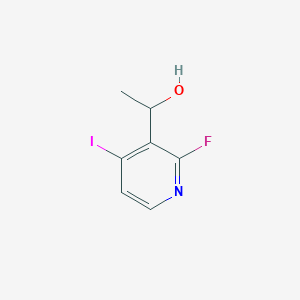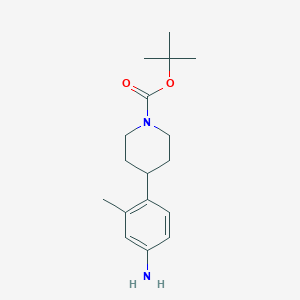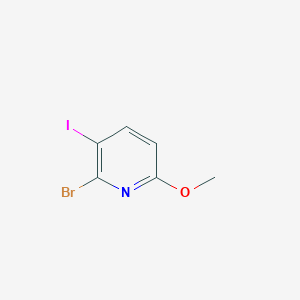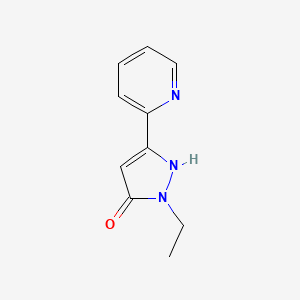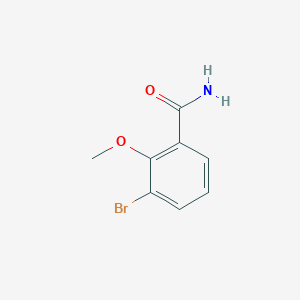
tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Descripción general
Descripción
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. It has a tert-butyl group, a carboxylate group, and a 2-hydroxyethyl group attached to the naphthyridine core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as reductive cyclization reactions, transition metal catalyzed reactions, and consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of this compound would be based on the naphthyridine core, with the various groups (tert-butyl, carboxylate, 2-hydroxyethyl) attached at specific positions. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Ethers, such as the one in this compound, are known to undergo reactions like cleavage of the C–O bond by strong acids . Other reactions would depend on the specific groups present in the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the primary scientific research applications of compounds related to tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is their antibacterial activity. Studies have shown that derivatives of this chemical structure, including fluoroquinolones and naphthyridines, exhibit potent antibacterial properties both in vitro and in vivo. These compounds have been synthesized and tested against various bacterial strains, showing significant effectiveness. The development of these compounds involves detailed synthesis processes aimed at enhancing their antibacterial efficacy, and one such compound, identified as BMY 40062, has demonstrated favorable properties for clinical evaluation due to its high in vitro and in vivo microbiological activity, low toxicity, and suitable pharmacokinetic profile (Bouzard et al., 1989).
Antimycobacterial Properties
Another significant application of tert-Butyl naphthyridine derivatives is their antimycobacterial properties. Research on these compounds has shown promising results against Mycobacterium tuberculosis, including drug-resistant strains. The synthesized naphthyridine derivatives have been evaluated for their ability to inhibit the growth of these bacteria in vitro and in animal models, with certain compounds demonstrating potent activity and offering potential as new antimycobacterial agents. This includes comparisons with established treatments like isoniazid, where some derivatives have shown superior potency (Sriram et al., 2007).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of tert-Butyl naphthyridine derivatives have been a focus of research, exploring their potential in various applications. Innovative synthetic methods have been developed to create a variety of derivatives, highlighting the versatility and potential utility of these compounds in medicinal chemistry. These synthesis strategies often involve multi-step processes to introduce specific functional groups that enhance the compound's biological activity or pharmacokinetic properties. Such research not only contributes to the development of new antibacterial and antimycobacterial agents but also expands the understanding of naphthyridine chemistry (Li et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-4-5-11-6-7-12(8-10-18)16-13(11)17/h6-7,18H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJFZNFIIPKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728973 | |
| Record name | tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
CAS RN |
445490-78-8 | |
| Record name | tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

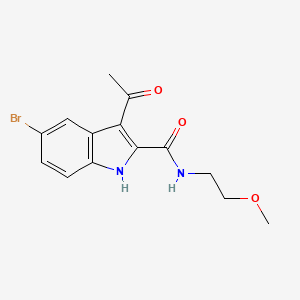
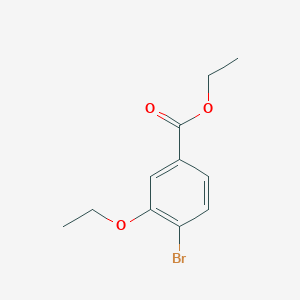
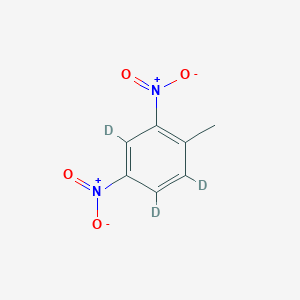
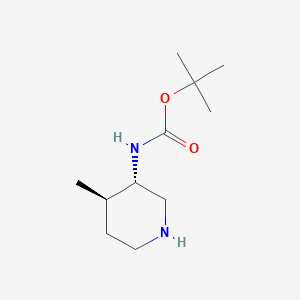
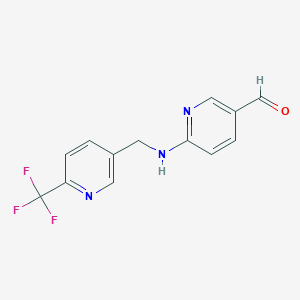
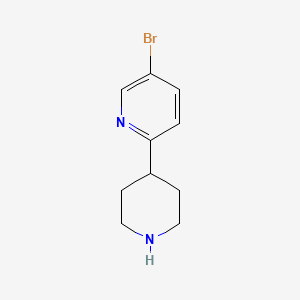
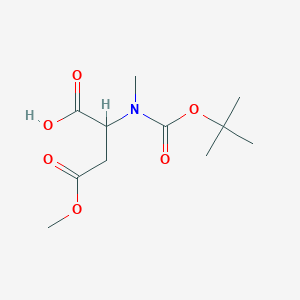
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
